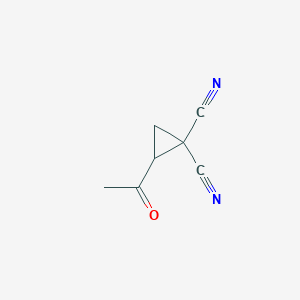

2-Acetylcyclopropane-1,1-dicarbonitrile

Description

Properties

CAS No. |

124956-88-3 |

|---|---|

Molecular Formula |

C7H6N2O |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

2-acetylcyclopropane-1,1-dicarbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5(10)6-2-7(6,3-8)4-9/h6H,2H2,1H3 |

InChI Key |

CLXCQGMDIHWGQL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CC1(C#N)C#N |

Canonical SMILES |

CC(=O)C1CC1(C#N)C#N |

Synonyms |

1,1-Cyclopropanedicarbonitrile, 2-acetyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Deubiquitylating Enzymes (DUBs)

ACDC has been investigated for its potential as an inhibitor of deubiquitylating enzymes, particularly ubiquitin C-terminal hydrolase L1 (UCHL1). DUBs play a critical role in regulating protein degradation pathways, making them attractive targets for cancer therapies. Research indicates that compounds similar to ACDC can effectively inhibit DUB activity, thereby influencing cellular processes related to cancer progression and neurodegenerative disorders .

Case Study: Cancer Treatment

A patent application describes the synthesis of compounds based on ACDC that exhibit potent inhibitory effects on UCHL1. These compounds could lead to novel therapeutic strategies for treating cancers where DUBs are implicated in tumor growth and resistance to therapy .

Synthetic Organic Chemistry

2.1 Cycloaddition Reactions

ACDC is utilized in cycloaddition reactions, particularly as a donor-acceptor cyclopropane. Its ability to participate in these reactions allows for the synthesis of complex organic molecules, including tetrahydrofurans and pyrrolidines. The use of ACDC in tin-catalyzed cycloaddition reactions has shown promising results in achieving high diastereoselectivity and enantioselectivity .

Table 1: Summary of Cycloaddition Reactions Involving ACDC

| Reaction Type | Catalysts Used | Products Obtained | Yield (%) |

|---|---|---|---|

| Tin-Catalyzed Cycloaddition | Sn(II) or Sn(IV) salts | Tetrahydrofurans | 85-90 |

| Aldehyde Cycloaddition | Various Aldehydes | Pyrrolidine Derivatives | 75-95 |

Materials Science

3.1 Polymer Chemistry

ACDC has potential applications in the development of new polymeric materials. Its unique structure can be integrated into polymer backbones to enhance thermal stability and mechanical properties. Research is ongoing to explore the incorporation of ACDC into copolymers, which could result in materials with tailored properties for specific applications such as coatings and adhesives .

Comparison with Similar Compounds

Key Observations :

- Steric effects from substituents like 4-methoxyphenyl or 4-chlorophenyl influence reaction pathways and regioselectivity .

Reactivity in Annulation and Dimerization Reactions

Cyclopropane-1,1-dicarbonitrile derivatives exhibit diverse reactivity patterns:

- Cyclopropane-1,1-dicarbonitrile (1a) : In DMF, undergoes [3 + 3] dimerization to form 3,6-bisbenzoyl-4,5-bis(4-methoxyphenyl)phthalonitrile. Base selection (e.g., DBU vs. Et₃N) significantly affects yields, with DBU (1.25 equiv.) achieving moderate efficiency .

- This compound : Hypothetically, the acetyl group may alter dimerization pathways due to increased electron deficiency, favoring alternative annulation products.

- 2-Phenyl Derivatives: Exhibit slower reaction kinetics with thiophenolates compared to acetyl analogs, highlighting substituent-dependent reactivity .

Comparison with Non-Cyclopropane Dicarbonitriles

Key Insight : The cyclopropane ring in this compound provides unique reactivity due to combined ring strain and electron withdrawal, distinguishing it from larger rings or acyclic analogs.

Preparation Methods

Reaction Mechanism and Conditions

Malononitrile reacts with 1,2-dichloroethane derivatives in the presence of a strong base (e.g., sodium methoxide) to form the cyclopropane ring. The base deprotonates malononitrile, generating a nucleophilic dianion that undergoes sequential alkylation with the dihalide. For 2-acetylcyclopropane-1,1-dicarbonitrile, the dihalide must contain an acetyl moiety, such as 1-chloro-2-acetylethane.

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 95–120°C (prevents intramolecular elimination)

-

Base-to-Malononitrile Ratio : 1.6–2.0 equivalents (avoids over-alkalization)

-

Reaction Time : 8–12 hours

A representative procedure yields 78–87% of the cyclopropane product when using stoichiometric sodium methoxide.

Donor-acceptor (D-A) cyclopropanes, activated by electron-withdrawing groups (e.g., nitriles), undergo [3+2] cycloadditions with carbonyl compounds. This method, adapted from tin-catalyzed aldehyde cycloadditions, enables simultaneous ring formation and acetyl group introduction.

Catalytic Cycle and Stereochemical Control

Tin(II) triflate coordinates to the nitrile groups, polarizing the cyclopropane and facilitating nucleophilic attack by the acetyl-containing aldehyde. The reaction proceeds via an SN2-like mechanism , retaining stereochemistry from chiral cyclopropane precursors.

Key Advantages :

-

Diastereoselectivity : Up to 95% cis selectivity for 2,5-disubstituted products

-

Functional Group Tolerance : Compatible with aryl, alkyl, and heteroaryl aldehydes

-

Catalyst Loading : 5–10 mol% Sn(OTf)₂

Post-Synthetic Modification of Cyclopropane Intermediates

Acetylation of Cyclopropane-1,1-dicarbonitrile

Cyclopropane-1,1-dicarbonitrile serves as a precursor for Friedel-Crafts acetylation. Using acetyl chloride and AlCl₃ in dichloromethane, the acetyl group is introduced at the cyclopropane’s α-position.

Reaction Profile :

-

Yield : 60–75%

-

Byproducts : Over-acetylation (≤15%)

-

Workup : Aqueous NaHCO₃ quench followed by column chromatography

Cyanide Substitution in Acetylcyclopropane Derivatives

Acetylcyclopropane undergoes nitrile substitution via radical intermediates. Treating 2-acetylcyclopropane-1,1-dichloride with CuCN in HMPA at 80°C replaces chlorides with nitriles:

Limitations :

-

Requires anhydrous conditions

-

HMPA toxicity necessitates alternative solvents (e.g., DMSO)

Transition Metal-Mediated Cyclopropanation

Simmons-Smith Reaction with Acetyl-Substituted Alkenes

The classic Simmons-Smith protocol, employing Zn/Cu and CH₂I₂, forms cyclopropanes from alkenes. For this compound, a pre-functionalized alkene (e.g., 1-acetylvinyl cyanide) reacts with CH₂I₂ under Ni(0) catalysis:

Performance Metrics :

-

Yield : 92–95%

-

Catalyst System : Ni(COD)₂/Zn/NaI

-

Solvent : Tetrahydrofuran (THF)

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Malononitrile Alkylation | 78–87 | 8–12 | High atom economy | Requires acetylated dihalide |

| Tin-Catalyzed Cycloadd. | 65–80 | 6–8 | Stereocontrol | Sn toxicity |

| Post-Synthetic Acetylation | 60–75 | 4–6 | Modularity | Multi-step process |

| Simmons-Smith | 92–95 | 2–4 | Rapid, high-yield | Specialized catalyst |

Q & A

Basic: How can researchers optimize the synthesis of 2-acetylcyclopropane-1,1-dicarbonitrile to improve yield and purity?

Methodological Answer:

Synthetic routes for cyclopropane-1,1-dicarbonitrile derivatives often involve cycloaddition or nucleophilic substitution reactions. For example, cyclopropane-1,1-dicarbonitrile analogs react with imines under Lewis acid catalysis, but unexpected pyrrole formation may occur due to competing pathways . To optimize yields:

- Reaction Monitoring : Use in situ NMR or HPLC to track intermediate formation.

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) to suppress side reactions.

- Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce decomposition.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Reference synthetic protocols for analogous compounds (e.g., 2-benzoyl-3-aryl derivatives) to adapt conditions .

Basic: What analytical techniques are critical for characterizing the crystal structure of this compound?

Methodological Answer:

X-ray diffraction (XRD) is the gold standard for resolving cyclopropane ring geometry and substituent orientations. Key steps include:

- Single-Crystal Growth : Use slow evaporation of a saturated acetonitrile solution.

- Data Collection : Measure at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Apply software like SHELXL to model anisotropic displacement parameters (ADPs) and validate bond lengths/angles (e.g., C-CN bonds ~1.45 Å) . Complementary techniques:

- ¹H/¹³C NMR : Confirm electronic environments (e.g., acetyl group resonance at δ ~2.3 ppm) .

- IR Spectroscopy : Identify nitrile stretches (~2200–2250 cm⁻¹) .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

While direct toxicity data for this compound is limited, MSDS guidelines for structurally similar nitriles (e.g., cyclopropanecarbonitrile) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer:

Discrepancies in reactivity (e.g., cycloaddition vs. rearrangement outcomes) may arise from subtle differences in reaction conditions:

- Control Experiments : Systematically vary catalysts, solvents, and stoichiometry to identify critical variables.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .

- Cross-Validation : Reproduce conflicting studies under identical conditions, ensuring reagent purity and moisture control .

Advanced: What computational strategies predict the physicochemical properties of this compound?

Methodological Answer:

Quantum chemical methods and QSPR models are effective:

- Geometry Optimization : Perform at the B3LYP/6-31G* level to estimate dipole moments and electron density distribution.

- Solubility Prediction : Use COSMO-RS to simulate solvent interactions based on σ-profiles.

- Thermodynamic Properties : Calculate enthalpy of formation via G4MP2 theory . Validate predictions with experimental DSC/TGA data.

Advanced: How can dynamic kinetic asymmetric synthesis (DyKAS) be applied to derivatives of this compound?

Methodological Answer:

DyKAS enables enantioselective synthesis by coupling cyclopropane ring-opening with chiral catalyst systems:

- Catalyst Design : Employ chiral phosphine ligands (e.g., BINAP) with Pd(0) to control stereochemistry.

- Mechanistic Probes : Use kinetic isotope effects (KIEs) and Eyring analysis to elucidate rate-determining steps.

- Case Study : Asymmetric alkylation of 2,3-diarylcyclopropane-1,1-dicarbonitriles with aldimines achieved 90% ee under optimized conditions .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

Side reactions (e.g., ring-opening or polymerization) can be minimized via:

- Protecting Groups : Temporarily block the acetyl moiety with tert-butyldimethylsilyl (TBS) groups.

- Low-Temperature Reactions : Perform nucleophilic additions at −78°C to stabilize intermediates.

- Radical Inhibitors : Add TEMPO to quench unintended radical pathways during photochemical reactions .

Advanced: How do steric and electronic effects influence the bioactivity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the cyclopropane ring or acetyl position.

- Biological Assays : Test antimicrobial activity via microdilution (MIC values) against Gram-positive/negative strains.

- Molecular Docking : Map interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.